Cas no 34792-95-5 (6-Fluoro-7-methyl-7H-purine)

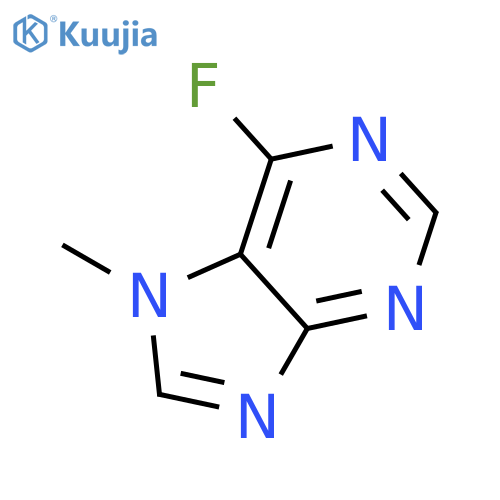

6-Fluoro-7-methyl-7H-purine structure

商品名:6-Fluoro-7-methyl-7H-purine

6-Fluoro-7-methyl-7H-purine 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-7-methyl-7H-purine

- 6-fluoro-7-methylpurine

- A912037

- 34792-95-5

- DTXSID30659303

-

- インチ: InChI=1S/C6H5FN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3

- InChIKey: HLLCPAPIEQNLNH-UHFFFAOYSA-N

- ほほえんだ: CN1C=NC2=NC=NC(F)=C12

計算された属性

- せいみつぶんしりょう: 152.05

- どういたいしつりょう: 152.05

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 43.6A^2

6-Fluoro-7-methyl-7H-purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM138505-1g |

6-fluoro-7-methyl-7H-purine |

34792-95-5 | 95% | 1g |

$574 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734009-1g |

6-Fluoro-7-methyl-7h-purine |

34792-95-5 | 98% | 1g |

¥5197.00 | 2024-05-17 | |

| Chemenu | CM138505-1g |

6-fluoro-7-methyl-7H-purine |

34792-95-5 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A449040683-1g |

6-Fluoro-7-methyl-7H-purine |

34792-95-5 | 95% | 1g |

$544.50 | 2023-09-02 | |

| Ambeed | A588407-1g |

6-Fluoro-7-methyl-7H-purine |

34792-95-5 | 95+% | 1g |

$495.0 | 2024-04-19 |

6-Fluoro-7-methyl-7H-purine 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

34792-95-5 (6-Fluoro-7-methyl-7H-purine) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34792-95-5)6-Fluoro-7-methyl-7H-purine

清らかである:99%

はかる:1g

価格 ($):446.0